Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate (CAS 477326-24-2) is a thiophene derivative with the molecular formula C₁₉H₁₄N₂O₅S and a molecular weight of 382.4 g/mol . Its structure features a 3-nitrobenzamido substituent at position 3 of the thiophene ring, a phenyl group at position 5, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 3-[(3-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-6-3-2-4-7-12)20-18(22)13-8-5-9-14(10-13)21(24)25/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJPDITXPDVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA). The process may involve heating and stirring at specific temperatures to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzamido Group
Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate (CAS 477326-28-6)
- Molecular Formula: C₁₉H₁₄FNO₃S
- Molecular Weight : 355.38 g/mol
- Key Differences :
- The 4-fluoro substituent on the benzamido group replaces the 3-nitro group.
- Fluorine is less electron-withdrawing than nitro, reducing the compound’s electrophilicity.
- Lower molecular weight (355.38 vs. 382.4) due to the absence of nitro oxygen atoms.
Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 922085-30-1)
Core Structural Modifications
3-Hydroxy-5-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester (CAS 26759-52-4)
- Molecular Formula: C₁₀H₇NO₅S
- Molecular Weight : 253.23 g/mol
- Key Differences: Benzo[b]thiophene core (fused benzene-thiophene) instead of a simple thiophene.
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
Functional Group Transformations
3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid (CAS 920849-78-1)
- Molecular Formula: C₂₁H₁₅NO₄S
- Molecular Weight : 377.4 g/mol
- Key Differences :
- Benzofuran-amido group replaces nitrobenzamido, introducing a heterocyclic system.
- Carboxylic acid at position 2 instead of methyl ester, altering solubility (e.g., increased polarity).
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
- Molecular Formula: C₁₃H₁₇NO₅S
- Key Differences: Two ester groups (positions 2 and 4) and an acetamido group at position 5 .
Comparative Analysis of Properties
Electronic Effects
- Nitro Group (Target Compound) : Strong electron-withdrawing effect stabilizes the thiophene ring, directing electrophilic substitution to specific positions .
- Fluorine (CAS 477326-28-6) : Moderate electron-withdrawing effect via inductive mechanisms, less destabilizing than nitro .
- Benzofuran (CAS 920849-78-1) : Electron-rich due to the oxygen atom in the furan ring, enhancing resonance stabilization .
Solubility and Reactivity
- Methyl Ester vs. Carboxylic Acid : The target compound’s methyl ester (lipophilic) contrasts with the carboxylic acid in CAS 920849-78-1 (hydrophilic in basic conditions) .
- Nitro vs. Hydroxyl : The hydroxyl group in CAS 26759-52-4 increases polarity and hydrogen-bonding capacity compared to the nitro group .
Biological Activity
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: Methyl 3-[(3-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
- Molecular Formula: C19H14N2O5S
- CAS Number: 477326-24-2
The compound features a thiophene ring substituted with a nitrobenzamido group and a phenyl group, which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Thiophene Core: Formation of the thiophene ring followed by functionalization.
- Introduction of Functional Groups: The nitrobenzamido and phenyl groups are introduced using specific reagents under controlled conditions, often involving solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its potential to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves:
- Inhibition of Specific Enzymes: The compound binds to target enzymes, disrupting their function and leading to programmed cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness against these pathogens .
The biological activity of this compound can be attributed to:
- Binding Interactions: The nitro group facilitates hydrogen bonding with biological macromolecules, while the thiophene ring interacts with aromatic residues in proteins, modulating their activity.
- Signal Pathway Modulation: The compound may alter signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects on HeLa cells, this compound demonstrated an IC50 value of approximately 50 µM, indicating potent anticancer efficacy. The study highlighted the compound's ability to trigger apoptotic pathways through caspase activation .
Case Study 2: Antimicrobial Efficacy
A separate investigation into its antimicrobial properties revealed that the compound exhibited an MIC of 32 µg/mL against MRSA strains. This suggests potential for development as an alternative treatment for antibiotic-resistant infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | Notable Features |
|---|---|---|---|
| Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate | Similar thiophene core | Moderate anticancer activity | Different nitro position affects activity |
| Methyl 3-(2-amino-benzamido)-5-phenylthiophene-2-carboxylate | Amino instead of nitro group | Lower antimicrobial activity | Altered binding interactions |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate?
The compound is typically synthesized via Gewald thiophene synthesis or acylative substitution . Key steps include:
- Gewald reaction : Cyclocondensation of ketones (e.g., 5-phenylthiophen-2-carboxylate derivatives) with elemental sulfur and cyanoacetates under basic conditions to form the thiophene core .
- Acylation : Reaction of a thiophene-amine intermediate with 3-nitrobenzoyl chloride in anhydrous solvents (e.g., DCM) under Schotten-Baumann conditions to introduce the nitrobenzamido group .
- Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to traditional thermal methods .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or CD₃OD) resolve the nitrobenzamido and phenyl substituents. Key signals include:
- δ ~8.5 ppm (aromatic protons of nitrobenzene).
- δ ~7.3–7.5 ppm (phenyl group protons) .
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. The nitro group’s planarity with the benzene ring and hydrogen-bonding patterns (e.g., N–H···O) are critical validation metrics .
Advanced: How can reaction conditions be optimized to improve regioselectivity in the acylation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by activating the acyl chloride .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
Advanced: How should researchers resolve contradictions in NMR data for structurally similar derivatives?
- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts (e.g., NH protons in DMSO-d₄) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H coupling and ¹H-¹³C connectivity.
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) that may skew integrations .
Advanced: What strategies are effective for refining crystallographic data of this compound when twinning or disorder is present?
- SHELXL refinement : Apply TWIN/BASF commands to model twinned crystals and PART instructions for disordered regions (e.g., rotating phenyl groups) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing motifs .
- WinGX integration : Use the suite’s tools (e.g., PLATON) to check for missed symmetry or solvent molecules .
Advanced: How can biological activity be systematically assessed for this compound?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., MTT assay) .
- ADMET profiling : Predict pharmacokinetics via computational tools (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions .
- Docking studies : Use AutoDock Vina to model binding interactions with target proteins (e.g., nitro group as a hydrogen-bond acceptor) .
Advanced: What computational approaches are suitable for studying electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps (EPM) for reactivity hotspots .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability of the thiophene ring .
Advanced: How can regioselectivity challenges in the Gewald reaction be addressed?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzamido moiety direct cyclization to the 3-position of the thiophene .
- Steric control : Bulky substituents on the ketone precursor favor formation of the 5-phenyl regioisomer .
Advanced: What steps mitigate low yields during purification of the final product?
- Chromatography : Use gradient silica gel chromatography (hexane/EtOAc) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- TLC monitoring : Track reaction progress with UV-active spots (Rf ~0.5 in 7:3 hexane/EtOAc) to terminate reactions at optimal conversion .
Advanced: How can X-ray diffraction data be interpreted when the crystal exhibits pseudosymmetry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
